

# FAPi-46 discovery and development history

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *FAPi-46*

Cat. No.: *B8146395*

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An In-depth Technical Guide on the Discovery and Development of **FAPi-46**

## Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology.<sup>[1][2]</sup> As a cell surface glycoprotein, it is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.<sup>[1][2][3]</sup> This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy, a concept known as theranostics. The FAP-specific inhibitor (FAPi) family of molecules, originally developed at the University of Heidelberg in Germany, represents a significant advancement in this field. Among these, **FAPi-46** has become one of the most extensively studied compounds, demonstrating significant potential for clinical applications.

This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and clinical development of **FAPi-46**, tailored for researchers, scientists, and professionals in drug development.

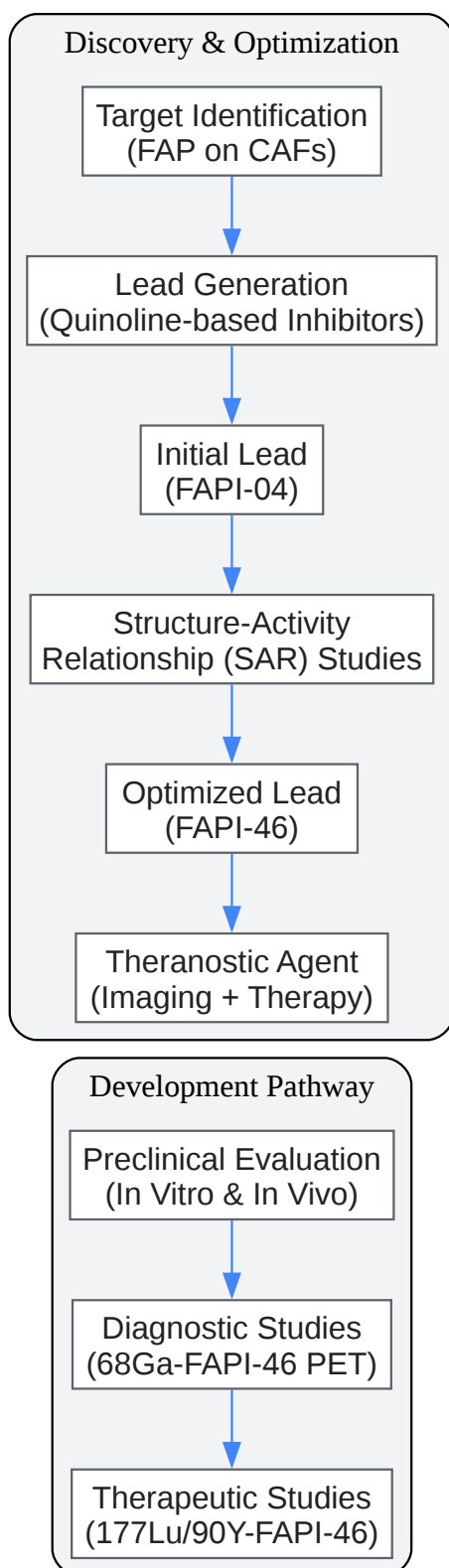
## Discovery and Optimization

The development of **FAPi-46** was part of a broader effort to create quinoline-based FAP inhibitors with optimal properties for in vivo applications. Researchers at the University of Heidelberg synthesized and screened numerous derivatives, leading to the identification of FAPi-04 as a promising initial candidate. Subsequent structural modifications were aimed at improving tumor uptake and retention while minimizing background signal.

**FAPi-46** was developed through these optimization efforts. A key modification from its predecessor, FAPi-04, was the substitution of an oxygen atom with a nitrogen methyl group. This change, while slightly lowering the in vitro binding affinity compared to FAPi-04, resulted in significantly improved pharmacokinetics in vivo, including lower uptake in healthy organs and an increased tumor-to-background ratio. This superior in vivo performance established **FAPi-46** as a more suitable candidate for theranostic applications.

The structure of **FAPi-46** incorporates three key components:

- A quinoline-based scaffold that binds with high affinity to the active site of FAP.
- A linker region that can be modified to alter pharmacokinetic properties.
- A chelator, typically DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which stably complexes with various radiometals for imaging (e.g., Gallium-68) or therapy (e.g., Lutetium-177, Yttrium-90).



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**Caption: FAPi-46** Discovery and Development Workflow.

## Preclinical Evaluation

Extensive preclinical studies were conducted to characterize the binding properties, pharmacokinetics, and in vivo performance of **FAPi-46** and its derivatives.

## In Vitro Studies

In vitro experiments confirmed the high affinity and specificity of **FAPi-46** for its target. Competition binding assays are commonly used to determine the half-maximal inhibitory concentration (IC50), a measure of binding affinity.

Table 1: In Vitro Binding Affinity (IC50) of **FAPi-46** and Derivatives

Compound	IC50 (nM)	Cell Line	Notes
<b>FAPi-46 (Monomer)</b>	<b>0.44 ± 0.09</b>	<b>HT-1080-FAP</b>	<b>Data for the base monomer.</b>
[natIn]In-FAPi-46	1.0 ± 0.2	U87MG	Indium-complexed FAPi-46 used for competition assay.
FAPi Dimer	0.38 ± 0.09	HT-1080-FAP	Dimerization had minimal effect on binding affinity.
FAPi Tetramer	0.68 ± 0.10	HT-1080-FAP	Tetramerization also showed minimal effect on affinity.

| **FAPi-46-Ibu** | 39.4 ± 16.1 pM | HEK-293.hFAP | Conjugation of ibuprofen significantly enhanced inhibitory activity. |

Studies also demonstrated that radiolabeled **FAPi-46** exhibits specific binding to FAP-expressing cells, which can be blocked by an excess of unlabeled compound. Furthermore, derivatives like dimers and tetramers were synthesized to improve tumor retention, and these multimers showed binding affinities comparable to the monomer.

## In Vivo Animal Studies

Biodistribution studies in tumor-bearing mice were critical in demonstrating the superiority of **FAPi-46** over earlier compounds. When labeled with Gallium-68, **FAPi-46** showed high and specific accumulation in FAP-positive tumors with rapid clearance from the blood and most non-target organs, leading to excellent tumor-to-background ratios.

Table 2: Selected Preclinical Biodistribution Data of Radiolabeled **FAPi-46** (%ID/g)

Radiotracer	Organ	1h post-injection	4h post-injection	24h post-injection	Animal Model
<sup>[64Cu]</sup> Cu-FAPi-46	Tumor	11.23 ± 0.98	9.87 ± 0.99	2.29 ± 0.16	HT-1080-FAP Xenograft
	Blood	0.65 ± 0.07	0.19 ± 0.02	0.02 ± 0.00	
	Liver	0.94 ± 0.07	0.46 ± 0.04	0.11 ± 0.01	
	Kidney	2.01 ± 0.33	0.81 ± 0.08	0.18 ± 0.02	
<sup>[177Lu]</sup> Lu-FAPi-46	Tumor	~0.3	-	~0.1	PANC-1 Xenograft
	Kidney	~1-2	-	~0.2-0.5	
<sup>[99mTc]</sup> Tc-6-1 (FAPi-46 derivative)	Tumor	16.15 ± 0.83	-	-	U87MG Xenograft

|| Blood | 2.72 ± 0.41 | - | - ||

While **FAPi-46** showed excellent properties for diagnostic imaging, its relatively short tumor retention time (decreasing to about 20% of peak uptake by 24 hours) was identified as a potential limitation for radioligand therapy. This observation spurred the development of derivatives with prolonged retention, such as dimers, tetramers, and albumin-binding conjugates, which demonstrated improved tumor retention in preclinical models.

## Clinical Development and Application

The promising preclinical data for **FAPi-46** led to its rapid translation into clinical studies for both cancer diagnosis and therapy.

### Diagnostic Imaging with 68Ga-FAPi-46 PET/CT

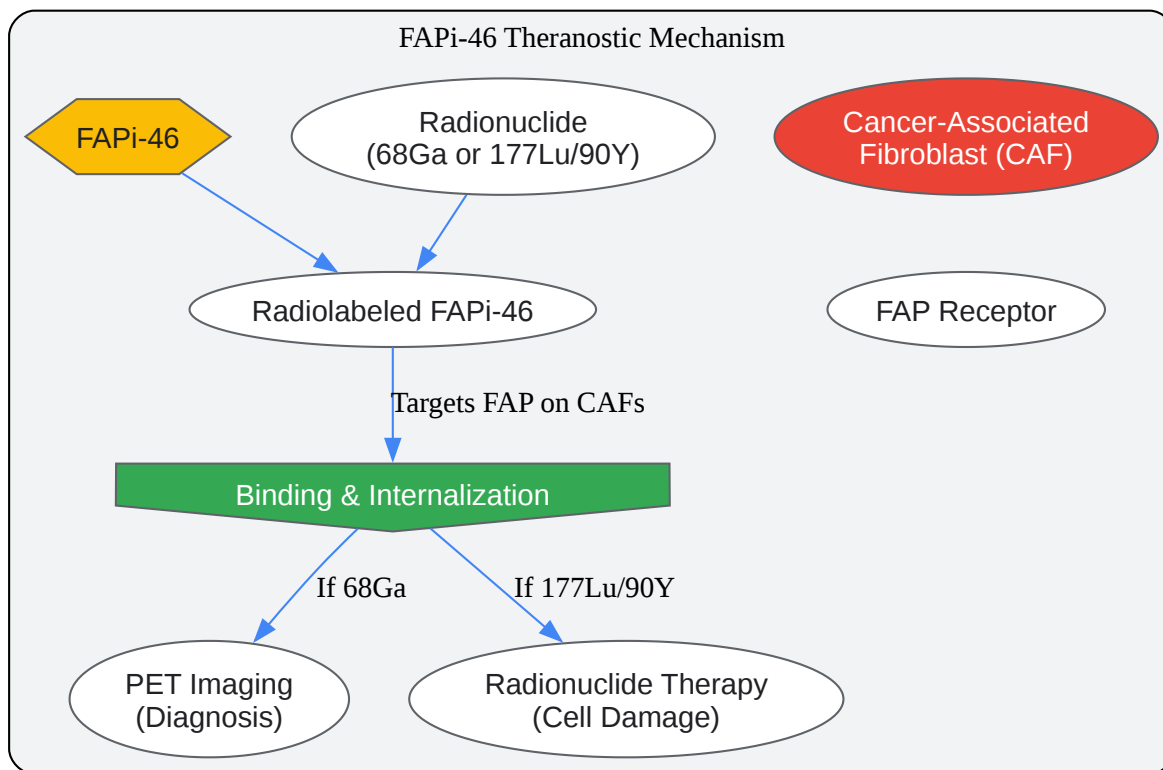
**FAPi-46** labeled with the positron emitter Gallium-68 (68Ga-**FAPi-46**) has been extensively evaluated as a PET imaging agent. Clinical trials have demonstrated its ability to visualize a wide variety of solid tumors with high contrast and often superior performance compared to the standard radiotracer, 18F-FDG.

Table 3: Selected Clinical 68Ga-**FAPi-46** PET/CT Tumor Uptake (SUVmax)

Tumor Type	Median/Mean SUVmax	Patient Cohort Size	Key Finding
Various Cancers	8.15 (at 1h)	43	Uptake was remarkably stable between 10 min and 3h post-injection.
Sarcoma	10.9	18	FAP-PET localized tumor as well as FDG-PET.
NSCLC	13.7	10	High tumor uptake observed.
Pancreatic (PDAC)	7.3	8	Higher uptake than FDG-PET (SUVmax 4.1).

| Ovarian, Colorectal, etc. |  $12.76 \pm 0.90$  (at 1h) | N/A | Rapid and robust tumor accumulation. |

Active clinical trials are ongoing in the US and other regions to further evaluate 68Ga-**FAPi-46** for imaging cancers like pancreatic ductal adenocarcinoma and for assessing fibroblast activation in non-malignant conditions such as interstitial lung disease.



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**Caption: FAPI-46 Mechanism of Action (Theranostics).**

## Radioligand Therapy (RLT)

The theranostic potential of **FAPI-46** is realized by labeling it with beta- (e.g., 90Y, 177Lu) or alpha-emitting (e.g., 225Ac) radionuclides. The principle is to selectively deliver a cytotoxic radiation dose to the tumor microenvironment.

Initial clinical experiences with 90Y-**FAPI-46** and 177Lu-**FAPI-46** have been reported in patients with advanced-stage solid tumors, such as sarcoma and pancreatic cancer. These studies demonstrated that FAP-targeted RLT is generally well-tolerated with a low rate of severe adverse events.

Table 4: Dosimetry Data from a 90Y-**FAPi-46** Clinical Study

Organ	Mean Absorbed Dose (Gy/GBq)
Kidney	0.52
Bone Marrow	0.04
Lung	< 0.26
Liver	< 0.26

| Tumor Lesions | up to 2.28 (median 1.28) |

While signs of tumor response have been observed, the therapeutic efficacy of the **FAPi-46** monomer may be hampered by its suboptimal tumor retention time. This has led to the clinical investigation of next-generation FAPi molecules, including dimers and albumin-binders, designed for enhanced therapeutic effect.

## Experimental Protocols

This section details the methodologies for key experiments in the development of **FAPi-46**.

### Radiolabeling of **FAPi-46** with Gallium-68

- Elution: A 68Ge/68Ga generator is eluted with 0.1 M HCl to obtain 68GaCl3.
- Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or HEPES buffer.
- Incubation: A solution of the **FAPi-46** precursor (typically 5-20 µg) is added to the buffered 68Ga.
- Heating: The mixture is heated at 80-95°C for 5-10 minutes. Some protocols using specific chelators like AAZTA allow for labeling at room temperature.
- Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC to ensure it is >95%.

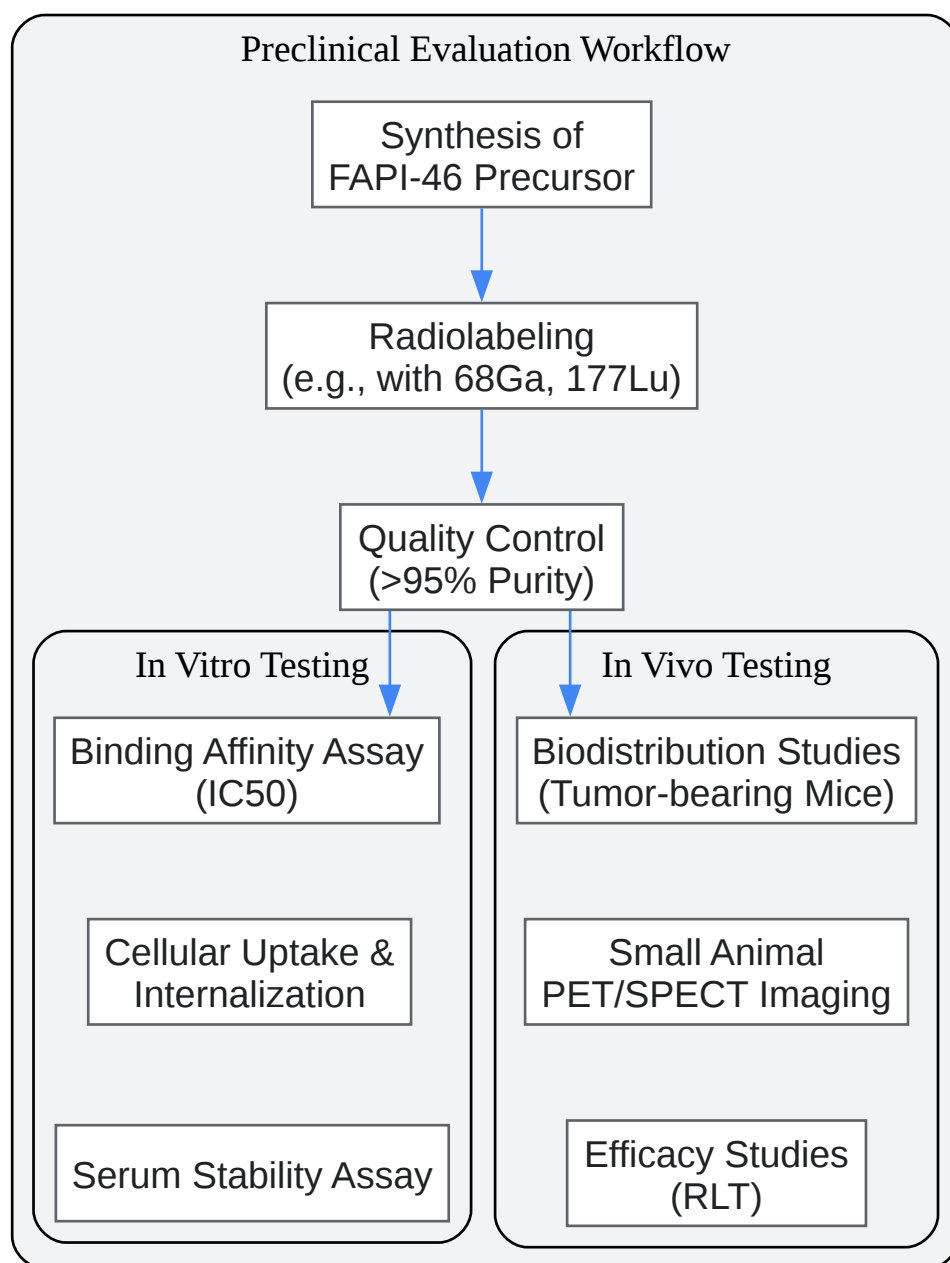


## In Vitro Competition Binding Assay

- **Cell Culture:** A FAP-expressing cell line (e.g., U87MG, HT-1080-FAP) is cultured to near confluence in multi-well plates.
- **Incubation:** Cells are incubated with a constant concentration of a radiolabeled FAPi ligand (e.g., [<sup>111</sup>In]In-**FAPi-46**).
- **Competition:** Increasing concentrations of the non-radiolabeled competitor compound (e.g., **FAPi-46**) are added to the wells.
- **Washing & Lysis:** After incubation (typically 1 hour), unbound ligand is removed by washing. Cells are then lysed.
- **Measurement:** The radioactivity in the cell lysate is measured using a gamma counter.
- **Analysis:** The data are plotted as percentage of specific binding versus log concentration of the competitor. The IC<sub>50</sub> value is calculated using non-linear regression.

## In Vivo Biodistribution in Tumor-Bearing Mice

- **Animal Model:** Immunodeficient mice are subcutaneously inoculated with FAP-positive tumor cells (e.g., U87MG, PANC-1).
- **Injection:** Once tumors reach a suitable size, a known activity of the radiolabeled **FAPi-46** compound (e.g., 7.4 MBq) is injected intravenously.
- **Euthanasia & Dissection:** At predefined time points (e.g., 1, 4, 24 hours post-injection), cohorts of mice (n=3-5 per group) are euthanized.
- **Organ Harvesting:** Tumors, blood, and major organs are collected, weighed, and placed in counting tubes.
- **Gamma Counting:** The radioactivity in each sample is measured using a gamma counter, alongside standards of the injected dose.
- **Calculation:** The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).



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**Caption:** Experimental Workflow for Preclinical Evaluation.

## Conclusion

**FAPI-46** stands as a prime example of successful radiopharmaceutical development, progressing rapidly from chemical optimization to widespread clinical investigation. Its excellent performance as a PET imaging agent with <sup>68</sup>Ga has established a new standard for imaging

the tumor microenvironment. While its application in radioligand therapy is promising, the challenge of its relatively short tumor retention has driven the field toward developing next-generation FAP inhibitors with improved pharmacokinetics. The ongoing research into **FAPi-46** derivatives, including multimers and albumin-binding conjugates, holds the potential to unlock the full therapeutic power of targeting FAP, paving the way for more personalized and effective cancer treatments.

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- To cite this document: BenchChem. [FAPi-46 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8146395#fapi-46-discovery-and-development-history>]

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